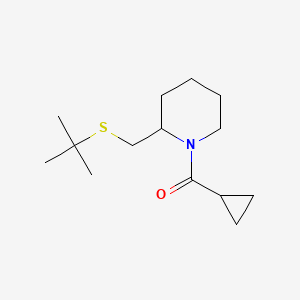

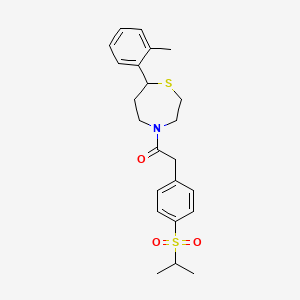

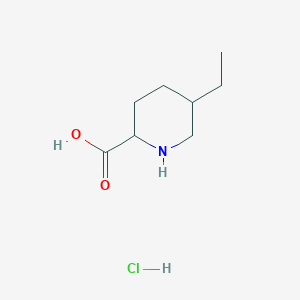

benzyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that likely contains a benzyl group, a tetrahydropyran ring, and an acetate group . Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, tetrahydropyranyl (THP) ethers, which are similar, can be derived from the reaction of alcohols and 3,4-dihydropyran . These ethers are commonly used as protecting groups in organic synthesis .Chemical Reactions Analysis

Tetrahydropyranyl (THP) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis . They are resilient to a variety of reactions .Aplicaciones Científicas De Investigación

Antifungal and Insecticidal Activities

A study by Liu et al. (2020) focused on designing and synthesizing derivatives of 5-(nicotinamido)-1-phenyl-1H-pyrazole-4-carboxylic acid, demonstrating significant antifungal activity against various fungi and inhibitory effects on SDH enzymes. This suggests potential applications of related compounds in combating fungal infections and exploring enzymatic pathways (Liu et al., 2020).

Chemical Synthesis and Reactivity

Ma, Yu, and Meng (2018) developed a phosphine-catalyzed domino reaction involving γ-benzyl allenoates, leading to the synthesis of 2H-benzo[4,5]thieno[3,2-b]pyran derivatives. This highlights the utility of similar chemical structures in facilitating complex organic syntheses (Ma, Yu, & Meng, 2018).

Fungicidal and Insecticidal Properties of Pyrazoline Derivatives

Zhao et al. (2008) synthesized pyrazoline derivatives containing beta-methoxyacrylate, revealing both fungicidal and insecticidal activities. This indicates the potential of structurally similar compounds in agricultural chemistry for pest control (Zhao et al., 2008).

Aryl Hydrocarbon Hydroxylase Activity

Research by Shichi, Atlas, and Nebert (1975) examined aryl hydrocarbon hydroxylase activity in the eye, indicating a role for related enzymatic activities in detoxification processes, possibly relevant to similar chemical structures (Shichi, Atlas, & Nebert, 1975).

Cytotoxicity and Enzyme Inhibition

Kucukoglu et al. (2016) studied polymethoxylated-pyrazoline benzene sulfonamides, focusing on their cytotoxic activities on various cell lines and inhibition of carbonic anhydrase isoenzymes. This suggests a direction for research into the cytotoxic and enzymatic inhibition potential of similar compounds (Kucukoglu et al., 2016).

Tumor Initiation

Shi et al. (2009) investigated the role of the aryl hydrocarbon receptor nuclear translocator (Arnt) in tumor initiation by benzo[a]pyrene, suggesting potential implications for similar structures in oncological research (Shi et al., 2009).

Oxidative Carbon-Hydrogen Bond Activation

Zaware et al. (2011) synthesized tetrahydropyrones via oxidative carbon-hydrogen bond activation, demonstrating the versatility of such compounds in creating diverse molecular structures for biological screening (Zaware et al., 2011).

Propiedades

IUPAC Name |

benzyl 2-[[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c24-20(28-15-16-4-2-1-3-5-16)13-23-21(25)18-6-7-19(22-12-18)27-14-17-8-10-26-11-9-17/h1-7,12,17H,8-11,13-15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVGRDOLCIMFJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=C(C=C2)C(=O)NCC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

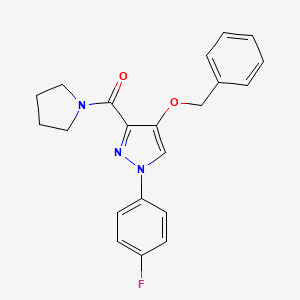

![N-(2,5-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2865059.png)

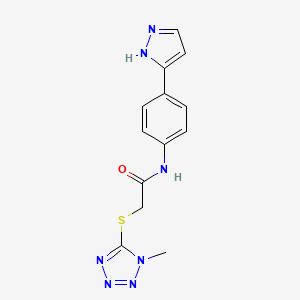

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2865064.png)

![1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2865065.png)

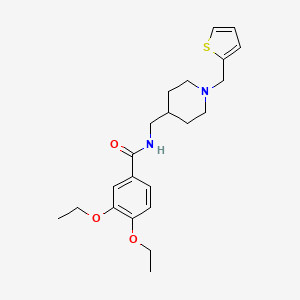

![[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate](/img/structure/B2865072.png)